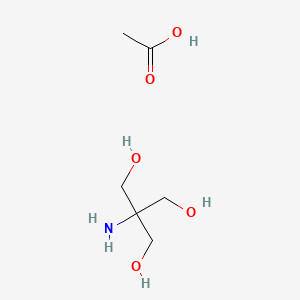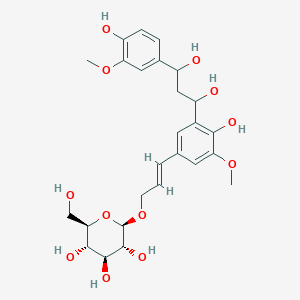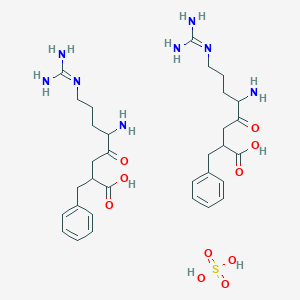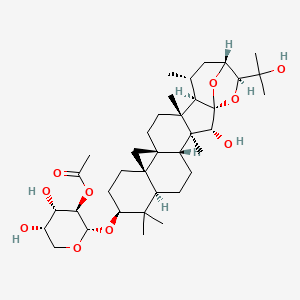
Acetato de tris
Descripción general
Descripción
Synthesis Analysis
Tris(hydroxymethyl)aminomethane (THAM) is an excellent catalyst for the preparation of colloidal silica nanospheres, indicating its potential in nanotechnology applications. This compound acts as both a catalyst and a carbon source for creating ordered mesoporous carbon, demonstrating its versatility in material synthesis (Choi & Kuroda, 2011).
Molecular Structure Analysis
The molecular structure of Tris(hydroxymethyl)aminomethane has been studied extensively. For instance, the Tris salt of the active pharmaceutical ingredient (API) ramipril was synthesized and characterized, showcasing the compound's ability to form stable crystalline structures with specific space groups. This highlights its application in pharmaceutical formulations for enhanced stability (Bhattacharya et al., 2012).
Chemical Reactions and Properties
Tris(hydroxymethyl)aminomethane has been identified as an efficient organobase catalyst for the synthesis of β-phosphonomalonates, demonstrating its reactivity and utility in organic synthesis. Its properties as a recyclable catalyst under solvent-free conditions further highlight its environmental and economic benefits (Kalla & Kim, 2017).
Physical Properties Analysis
Tris(hydroxymethyl)aminomethane's crystalline structure has been elucidated, showing its orthorhombic system and specific molecular dimensions. This detailed understanding of its physical structure underpins its use as a buffer and a component in crystallography studies (Rudman et al., 1978).
Chemical Properties Analysis
The chemical behavior of Tris(hydroxymethyl)aminomethane, especially in terms of its buffering capabilities and reaction with acids, has been a subject of research. Studies on its acid association quotients in aqueous NaCl media up to 200°C have provided insights into its robustness as a buffer across a wide range of temperatures and ionic strengths, emphasizing its versatility in laboratory and industrial applications (Palmer & Wesolowski, 1987).
Aplicaciones Científicas De Investigación
Electroforesis en Gel de Proteínas
El acetato de tris es un componente clave en las geles NuPAGE Tris-Acetato, que están diseñadas para la separación y transferencia de proteínas de alto peso molecular (HMW). Estas geles mantienen un pH neutro y proporcionan una mayor resolución que otros tipos de geles, lo que las hace ideales para analizar proteínas que van desde 30 a 500 kDa .
Estimación del Peso Molecular
En aplicaciones de SDS-PAGE, las geles de this compound se utilizan para separar mezclas complejas de proteínas por tamaño. Esto permite a los investigadores estimar el peso molecular de las proteínas de la muestra, lo cual es crucial para comprender la estructura y función de las proteínas .
PAGE Nativa
Las geles de this compound se pueden usar sin SDS en el tampón de corrida, lo que permite que las proteínas se ejecuten en condiciones no desnaturalizantes. Esto es importante para estudiar proteínas en su conformación y actividad nativas, aunque no proporciona información precisa sobre el peso molecular .
Crecimiento de Cristales de Proteínas
Las bases de tris, incluido el this compound, se utilizan ampliamente para el crecimiento de cristales de proteínas en diferentes condiciones ácido-base. El entorno de pH estable facilitado por las bases de tris es esencial para la cristalización exitosa de proteínas .
Análisis de Pureza de Oligonucleótidos
En el campo de la investigación de ácidos nucleicos, las geles de this compound se emplean para el análisis de pureza de oligonucleótidos. Esta aplicación es vital para garantizar la calidad de las secuencias de ADN o ARN sintetizadas que se utilizan en varios estudios genéticos .
Ensayos de Protección de RNasa
El this compound juega un papel en los ensayos de protección de RNasa, que se utilizan para mapear estructuras de ARN, estudiar el procesamiento de ARN y medir los niveles de transcripción. La estabilidad proporcionada por el this compound es crucial para obtener resultados precisos en estos ensayos .
Northern Blotting
Para el análisis de ARN, las geles de this compound se utilizan en técnicas de northern blotting. Este método permite la detección y cuantificación de moléculas de ARN específicas dentro de una mezcla compleja .
Detección de Proteasas
En las geles de zimograma, que contienen sustratos como la gelatina o la caseína, el this compound se utiliza para la detección de actividad proteolítica. Después de la electroforesis, las proteasas en la muestra se pueden visualizar como bandas claras contra un fondo teñido .
Mecanismo De Acción
Target of Action
Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .
Mode of Action
Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .
Biochemical Pathways
The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .
Pharmacokinetics
It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .
Result of Action
The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .
Action Environment
The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .
Safety and Hazards
Tris(hydroxymethyl)aminomethane acetate should be handled with personal protective equipment as required. Avoid conditions which create dust. Dust clouds may be explosive under certain conditions . It should not be handled, stored or opened near an open flame, sources of heat or sources of ignition .
Direcciones Futuras
Tris(hydroxymethyl)aminomethane acetate is commonly used in electrophoresis, protein biochemistry, and DNA sequencing applications . The future outlook of the Tris(hydroxymethyl)aminomethane Acetate market looks promising, as it is expected to grow at a CAGR of 7% during the forecasted period . This growth can be attributed to several factors .
Propiedades
IUPAC Name |
acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEPQKCYPFFYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Tris(hydroxymethyl)aminomethane acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6850-28-8 | |
| Record name | Tris-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETAMOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)


![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)

